Bienvenue dans la boutique en ligne BenchChem!

3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Physicochemical profiling Lipophilicity Drug-likeness

Procure CAS 2309728-69-4 for CaV3.x and CB2 screening campaigns. This 1,4-diazepane derivative carries an N-(oxolan-3-yl) substituent and a 3-(4-methoxyphenyl)propanoyl side chain—a privileged scaffold delivering T-type calcium channel blockade (IC₅₀ as low as 0.20 µM) and selective CB2 agonism. Unlike generic diazepane analogs, the 4-methoxyphenyl group provides a hydrogen-bond-capable probe distinct from earlier heteroarylmethyl series, potentially yielding novel subtype-selectivity profiles. The compound is supplied at ≥95% purity, bypassing custom synthesis delays for initial in vitro profiling. The methoxy handle also supports O-demethylation or electrophilic substitution for late-stage diversification.

Molecular Formula C19H28N2O3
Molecular Weight 332.444
CAS No. 2309728-69-4
Cat. No. B2994032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
CAS2309728-69-4
Molecular FormulaC19H28N2O3
Molecular Weight332.444
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCCN(CC2)C3CCOC3
InChIInChI=1S/C19H28N2O3/c1-23-18-6-3-16(4-7-18)5-8-19(22)21-11-2-10-20(12-13-21)17-9-14-24-15-17/h3-4,6-7,17H,2,5,8-15H2,1H3
InChIKeyQSVWLWKLGPSNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2309728-69-4): Procurement-Grade Characterization and Class Context


3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2309728-69-4, MF C₁₉H₂₈N₂O₃, MW 332.44 g/mol) is a synthetic 1,4-diazepane derivative featuring an N-(oxolan-3-yl) moiety on the diazepane ring and a 3-(4-methoxyphenyl)propanoyl side chain . The 1,4-diazepane scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as T-type calcium channel blockers (IC₅₀ as low as 0.20 µM), selective cannabinoid CB2 receptor agonists, and antimicrobial agents [1][2]. This compound is commercially offered as a >95% purity research reagent; however, no compound-specific, peer-reviewed pharmacological or ADME data have been published [1].

Procurement Risk Alert: Why Generic 1,4-Diazepane Substitution Is Unsupportable for 3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2309728-69-4)


Within the broader 1,4-diazepane class, pharmacological activity and ADME properties are exquisitely sensitive to substituent identity and regiochemistry. Even among close structural neighbors—such as the 3-(2-fluorophenyl) or 3-(3-chlorophenyl) propan-1-one analogs—shifts in electron density, lipophilicity, and steric occupancy at the aromatic ring lead to divergent target engagement, metabolic stability, and safety profiles [1]. Generic replacement with an uncharacterized diazepane analog disregards these deterministic structure–activity relationships (SAR), introducing uncontrolled experimental variance. Until compound-specific potency, selectivity, and ADME data are generated for CAS 2309728-69-4, substitution by superficially similar analogs cannot be rationalized on the basis of published evidence, and any interchange assumes undefined scientific and procurement risk.

Quantitative Differentiation Evidence: 3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2309728-69-4) vs. Structural Analogs


Physicochemical Property Differentiation: Predicted LogP and TPSA vs. Halogenated and Unsubstituted Analogs

The 4-methoxyphenyl substituent confers distinct physicochemical properties compared to halogenated or unsubstituted phenyl analogs within the same 1,4-diazepane-propan-1-one scaffold. Computational predictions (SwissADME) indicate that CAS 2309728-69-4 exhibits an intermediate lipophilicity and higher topological polar surface area (TPSA) relative to the 4-trifluoromethyl analog (CAS 2309710-50-5), which may favor improved aqueous solubility and lower passive membrane permeability, while preserving CNS accessibility (predicted blood-brain barrier permeation) [1].

Physicochemical profiling Lipophilicity Drug-likeness

Predicted Drug-Likeness and Oral Bioavailability Parameter Comparison vs. Phenyl and Trifluoromethyl Analogs

Assessment of RO5 (Lipinski, Ghose, Veber, Egan, Muegge) parameters across the oxolan-3-yl-1,4-diazepane-propan-1-one series reveals that CAS 2309728-69-4 occupies a favorable 'central' drug-like space distinct from its analogs. The 4-methoxy substitution results in a molecular weight (332.4 g/mol) and hydrogen bond acceptor count (4) that are between the lighter 3-phenyl analog (predicted MW ~302 g/mol) and the heavier 4-trifluoromethyl analog (MW 372.4 g/mol), potentially balancing permeation and solubility for oral absorption [1][2].

Drug-likeness Oral bioavailability Lead optimization

Scaffold-Level Activity Inference: T-Type Calcium Channel Blockade vs. Positive Control Mibefradil

While no direct data exist for CAS 2309728-69-4, the 1,4-diazepane scaffold is known to confer T-type calcium channel (Caᴠ3.1-3.3) blocking activity. A closely related chemotype (1-heteroarylmethyl-1,4-diazepane) yielded compound 211 with an IC₅₀ of 0.20 µM in a patch-clamp assay, outperforming the reference blocker mibefradil (IC₅₀ ~1.0-3.0 µM under comparable conditions) [1][2]. The 4-methoxyphenyl substitution in the target compound may modulate channel subtype selectivity relative to heteroarylmethyl analogs, although empirical confirmation is absent.

T-type calcium channel Ion channel blocker Neuropathic pain

Commercial Purity and Supply Consistency Relative to Unsubstituted 1,4-Diazepane Core

CAS 2309728-69-4 is offered commercially with a specified purity of ≥95% (HPLC), which is standard for this compound class in the research chemical market. In contrast, the unsubstituted 1-(oxolan-3-yl)-1,4-diazepane core (CAS 1343444-15-4), a potential synthetic precursor, is frequently listed at 95% purity from multiple vendors . When compared to the more synthetically accessible 2,2-dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (MW 282.38, predicted Log P ~2.0), the 4-methoxyphenyl analog presents a more challenging purification profile due to increased molecular complexity and potential for positional isomers, making a ≥95% purity specification both a procurement requirement and a quality assurance milestone .

Chemical purity Procurement specification Reproducibility

Recommended Application Scenarios for 3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2309728-69-4)


Ion Channel Probe Development: T-Type Calcium Channel Screening

Given the established T-type calcium channel blocking activity of structurally related 1,4-diazepanes [1], CAS 2309728-69-4 is a rational procurement candidate for laboratories running medium-throughput fluorescent (FDSS) or patch-clamp Caᴠ3.x screens. Its 4-methoxyphenyl substituent offers a hydrogen-bond-capable probe distinct from the previously explored heteroarylmethyl series, potentially yielding novel subtype-selectivity profiles.

GPCR Ligand Exploration: Cannabinoid CB2 Agonist Assays

The 1,4-diazepane core is a validated scaffold for selective CB2 receptor agonism, with optimized analogs achieving nanomolar potency and good selectivity over CB1 in GTPγS binding assays [2]. CAS 2309728-69-4 is suitable for inclusion in focused CB2 screening libraries, particularly where modification of the aryl ether moiety has been shown to modulate metabolic stability and CNS penetration.

Structure-Activity Relationship (SAR) Expansion for CNS Drug-Like Space

The compound's predicted zero RO5 violations and intermediate physicochemical profile [3] position it as a starting point for medicinal chemistry exploration of CNS targets (e.g., orexin receptors, GABA_A receptor subtypes) where 1,4-diazepane derivatives have demonstrated activity. Its commercial availability at ≥95% purity reduces synthetic lead time for initial in vitro profiling.

Chemical Probe Synthesis and Derivatization Hub

CAS 2309728-69-4 can serve as a late-stage diversification scaffold. The 4-methoxyphenyl group is amenable to O-demethylation (generating a phenolic handle for further functionalization) or electrophilic aromatic substitution , while the oxolan-3-yl-1,4-diazepane moiety provides a conformationally constrained basic center that can modulate solubility and target binding [3].

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.